
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as a reagent in chemical reactions and has significant importance in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves several steps. One common method includes the reaction of 1-naphthylamine with formaldehyde and dimethylamine under specific conditions. The reaction is typically carried out in an acidic medium to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products are reduced forms of the naphthalene ring.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the naphthalene ring. Common reagents include halogens (e.g., chlorine, bromine) and nitric acid.
Wissenschaftliche Forschungsanwendungen
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of isocyanates in air by UV or fluorescence detection. It is also involved in the synthesis of key intermediates required for the production of various pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Medicine: It plays a role in the development of drugs and therapeutic agents, especially those targeting neurological conditions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves its interaction with specific molecular targets. It primarily affects amine neurotransmitter pathways by acting as a ligand for certain receptors. This interaction can modulate the activity of neurotransmitters, leading to various physiological effects. The compound’s structure allows it to bind to these receptors with high affinity, influencing their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride can be compared with other similar compounds such as:
1-Naphthalenemethylamine hydrochloride: This compound has a similar structure but lacks the tetrahydro and dimethyl groups. It is used in similar applications but may have different reactivity and binding properties.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound is similar but does not have the N,N-dimethyl and 1-methyl groups.
2-(1-Naphthyl)ethylamine hydrochloride: This compound has a different substitution pattern on the naphthalene ring and is used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable in diverse research and industrial contexts.
Eigenschaften
CAS-Nummer |
63766-04-1 |
|---|---|
Molekularformel |
C15H24ClN |
Molekulargewicht |
253.81 g/mol |
IUPAC-Name |
dimethyl-[2-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H23N.ClH/c1-15(11-12-16(2)3)10-6-8-13-7-4-5-9-14(13)15;/h4-5,7,9H,6,8,10-12H2,1-3H3;1H |
InChI-Schlüssel |
OMJYMIOHBDWTFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2=CC=CC=C21)CC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


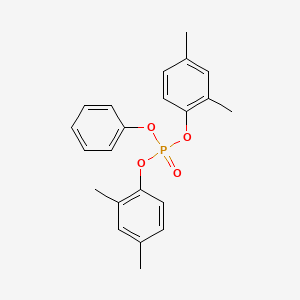
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
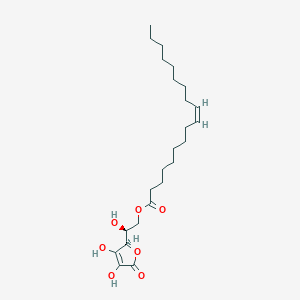
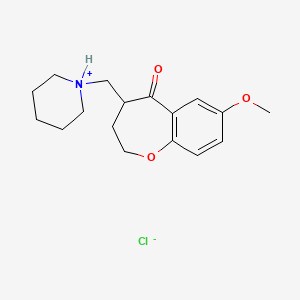
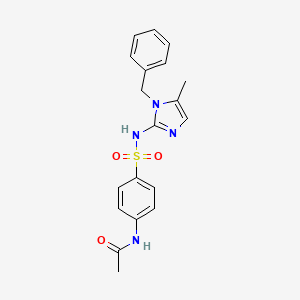

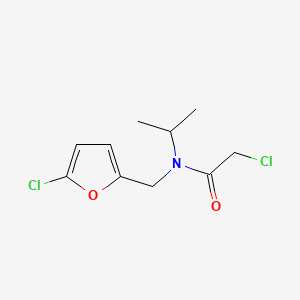
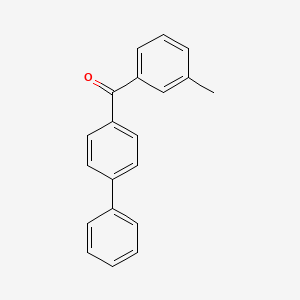



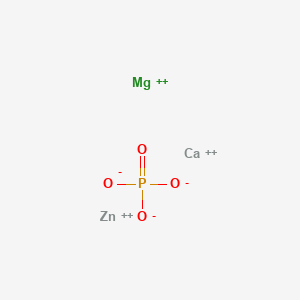
![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
